6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-b]pyridines This compound is characterized by its molecular structure, which includes a pyrazolopyridine core with chlorine, iodine, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrazoles and pyridines, under specific reaction conditions. The reaction conditions may include the use of strong bases, heating, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the design of new drugs targeting various diseases, such as cancer and neurological disorders.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines
Uniqueness: 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine stands out due to its specific combination of halogen substituents and the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVPKGUZNDQIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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